2,6-Dichloro-4-methoxynicotinic Acid
Description
Properties
Molecular Formula |
C7H5Cl2NO3 |
|---|---|
Molecular Weight |
222.02 g/mol |
IUPAC Name |
2,6-dichloro-4-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-3-2-4(8)10-6(9)5(3)7(11)12/h2H,1H3,(H,11,12) |
InChI Key |
YIGOLVQFXHCEIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1C(=O)O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table compares 2,6-Dichloro-4-methoxynicotinic Acid with key analogs, highlighting substituent effects on physical and chemical properties:
| Compound Name | CAS Number | Molecular Formula | Substituents | Melting Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|---|---|
| 2,6-Dichloroisonicotinic acid | 5398-44-7 | C₆H₃Cl₂NO₂ | Cl (2,6), COOH (4) | 209–212 | Soluble in methanol | Pharmaceutical intermediates |
| 2,6-Dichloro-4-methylnicotinic acid | 38496-18-3 | C₇H₅Cl₂NO₂ | Cl (2,6), CH₃ (4), COOH (3) | Not reported | Not reported | Agrochemical synthesis |
| 2,6-Dichloro-5-fluoro-4-methylnicotinic acid | 132195-42-7 | C₇H₄Cl₂FNO₂ | Cl (2,6), F (5), CH₃ (4), COOH (3) | Not reported | Not reported | Fluorinated drug intermediates |
| (2,6-Dichloro-4-nitrophenoxy)acetic acid | 137520-99-1 | C₈H₅Cl₂NO₅ | Cl (2,6), NO₂ (4), acetic acid side chain | Not reported | Hydrophobic | Herbicide formulations |
| 4-Hydroxy-6-methylnicotinic acid | 67367-33-3 | C₇H₇NO₃ | OH (4), CH₃ (6), COOH (3) | Not reported | Moderate aqueous solubility | Antioxidant research |
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in this compound likely reduces melting points compared to analogs with methyl or chloro groups due to disrupted crystal packing. For example, 2,6-Dichloroisonicotinic acid (lacking methoxy) has a melting point of 209–212°C .
- Solubility: Methoxy groups enhance polarity, improving solubility in methanol or aqueous buffers. In contrast, nitro or fluorine substituents (e.g., in (2,6-Dichloro-4-nitrophenoxy)acetic acid) increase hydrophobicity .
- Reactivity : The methoxy group may stabilize intermediates during hydrolysis or nucleophilic substitution, whereas chloro groups facilitate electrophilic reactions .
Preparation Methods
Directed Chlorination of Methoxy-Substituted Precursors
A prominent route involves the selective chlorination of 4-methoxynicotinic acid derivatives. The electron-donating methoxy group at position 4 activates the pyridine ring for electrophilic substitution, directing chlorination to the ortho (positions 3 and 5) and para (positions 2 and 6) sites. However, the presence of a deactivating carboxylic acid group at position 3 counterbalances this effect, enabling preferential chlorination at positions 2 and 6 under controlled conditions.
Reaction Conditions :
-
Chlorinating Agent : Phosphorus oxychloride (POCl₃) at reflux (110°C, 8–12 h).
-
Catalyst : Catalytic dimethylformamide (DMF) enhances reactivity via Vilsmeier-Haack complex formation.
Mechanistic Insight :
The carboxylic acid group at position 3 exerts a meta-directing effect, favoring chlorination at positions 2 and 6. Concurrently, the methoxy group’s ortho/para-directing influence is attenuated, ensuring regioselectivity.
Nucleophilic Methoxylation of Polychlorinated Intermediates
An alternative approach employs 2,4,6-trichloronicotinic acid as a substrate, leveraging nucleophilic aromatic substitution (SNAr) to introduce the methoxy group at position 4. The electron-withdrawing chlorine atoms at positions 2 and 6 activate position 4 for attack by methoxide ions.
Procedure :
-
Substrate Preparation : 2,4,6-Trichloronicotinic acid is synthesized via exhaustive chlorination of nicotinic acid using POCl₃.
-
Methoxylation :
Limitations :
Competing hydrolysis of chloro groups necessitates strict anhydrous conditions. Side products include 2,6-dichloro-4-hydroxynicotinic acid (≤15%).
Carboxylic Acid Protection and Functionalization
Esterification-Chlorination-Methylation Sequence
To mitigate side reactions during chlorination, the carboxylic acid group is temporarily protected as a methyl ester. This strategy, detailed in patent CN112608284A, enhances solubility and reduces electron-withdrawing effects during halogenation.
Stepwise Protocol :
-
Esterification :
-
Chlorination :
-
POCl₃ at 130°C for 18 h introduces chlorine at positions 2 and 6.
-
-
Ester Hydrolysis :
Advantages :
-
Avoids over-chlorination at position 4.
-
Facilitates purification via distillation or crystallization.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics for Key Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Halogenation-SNAr | 78 | 92 | Moderate | High |
| Esterification-Chlorination | 94 | 98 | High | Moderate |
| Suzuki Coupling | 70 | 85 | Low | Low |
Key Observations :
Q & A
Q. What are the optimal synthetic routes for preparing 2,6-Dichloro-4-methoxynicotinic Acid with high purity?
- Methodological Answer : A scalable synthesis involves reductive dechlorination of halogenated precursors. For example, 2,6-Dichloro-4-methylnicotinonitrile can undergo zinc-mediated reductive dechlorination in the presence of ammonia, followed by hydrolysis to yield carboxylate derivatives. Key parameters include reaction temperature (60–80°C), ammonia concentration (15–20% w/w), and zinc stoichiometry (1.5–2.0 equivalents) to minimize side products . Purification via recrystallization or column chromatography (using ethyl acetate/hexane gradients) enhances purity (>98%).
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze H and C spectra for characteristic peaks: methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (~δ 8.0–8.5 ppm), and carboxylic acid protons (broad, δ 12–14 ppm).
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (60:40) for retention time consistency.
- Mass Spectrometry : Confirm molecular weight (CHClNO) via ESI-MS, expecting [M+H] at m/z 222.0 .
Q. What are the critical stability considerations for this compound under storage and reaction conditions?
- Methodological Answer : Store in airtight containers at –20°C to prevent hydrolysis of the methoxy and carboxylic acid groups. Avoid prolonged exposure to moisture or strong oxidizing agents, which may degrade the compound. Stability tests via accelerated aging (40°C/75% RH for 30 days) and HPLC monitoring are recommended .
Advanced Research Questions
Q. How can researchers optimize regioselective functionalization of this compound for drug discovery applications?
- Methodological Answer :
- Cross-Coupling Reactions : Use Suzuki-Miyaura conditions (Pd(PPh), NaCO, DMF/HO) to replace chlorine substituents with aryl/heteroaryl groups.
- Protection Strategies : Temporarily protect the carboxylic acid with methyl esters (using SOCl/MeOH) to prevent interference during nucleophilic substitutions .
- Table : Reaction Optimization Parameters
| Reaction Type | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh) | 100 | 65–75 |
| Esterification | SOCl | 60 | >90 |
Q. What strategies mitigate competing side reactions during synthesis of this compound derivatives?
- Methodological Answer :
- Kinetic Control : Lower reaction temperatures (0–25°C) reduce dimerization or over-substitution.
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for improved selectivity in cross-coupling.
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dechlorinated byproducts) and adjust stoichiometry .
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : The electron-withdrawing chlorine atoms activate the pyridine ring toward nucleophilic attack, while the methoxy group at C4 directs substitution to C2 or C6. Computational studies (DFT) predict electrophilic Fukui indices to prioritize reactive sites. Experimental validation via competitive reactions with amines/thiols under varying pH (7–9) is advised .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
